4,6-Bis(dodecyloxy)isophthalic acid
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Overview
Description
4,6-Bis(dodecyloxy)isophthalic acid is an organic compound with the chemical formula C32H54O6 and a molecular weight of 534.77 g/mol It is a derivative of isophthalic acid, where two dodecyloxy groups are attached to the benzene ring at the 4 and 6 positions
Preparation Methods
The synthesis of 4,6-Bis(dodecyloxy)isophthalic acid typically involves the esterification of isophthalic acid with dodecanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,6-Bis(dodecyloxy)isophthalic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Bis(dodecyloxy)isophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4,6-Bis(dodecyloxy)isophthalic acid exerts its effects involves interactions with specific molecular targets. The dodecyloxy groups enhance its solubility and reactivity, allowing it to participate in various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4,6-Bis(dodecyloxy)isophthalic acid can be compared with other similar compounds, such as:
This compound dimethyl ester: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
Isophthalic acid derivatives: Other derivatives of isophthalic acid with different alkoxy groups can be compared to highlight the unique properties of the dodecyloxy groups.
These comparisons help in understanding the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C32H54O6 |
---|---|
Molecular Weight |
534.8 g/mol |
IUPAC Name |
4,6-didodecoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C32H54O6/c1-3-5-7-9-11-13-15-17-19-21-23-37-29-26-30(28(32(35)36)25-27(29)31(33)34)38-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3,(H,33,34)(H,35,36) |
InChI Key |
OSKVNBYXMLLNAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C(=O)O)C(=O)O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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